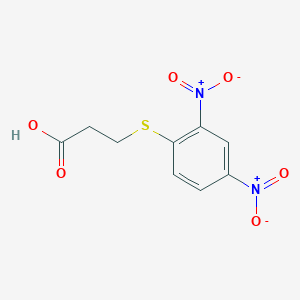
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, also known as DNPS-Pro, is a chemical compound used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. DNPS-Pro is synthesized using a specific method and has various applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has various applications in scientific research. It is commonly used as a reagent to detect free sulfhydryl groups in proteins and peptides. 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is widely used to determine the number and location of free sulfhydryl groups in proteins and peptides.
Wirkmechanismus
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction is specific to sulfhydryl groups and does not react with other functional groups. The reaction mechanism involves the nucleophilic attack of the sulfhydryl group on the dinitrophenyl group of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid does not have any direct biochemical or physiological effects. It is a reagent used to detect free sulfhydryl groups in proteins and peptides. The detection of sulfhydryl groups is important in understanding the structure and function of proteins and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has several advantages as a reagent for detecting sulfhydryl groups. It is easy to use, has high sensitivity, and can be quantified using spectrophotometry. However, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has some limitations, including its specificity for sulfhydryl groups and the potential for interference from other compounds in the sample.
Zukünftige Richtungen
There are several future directions for the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in scientific research. One area of interest is the development of new methods for detecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in the study of protein-protein interactions and protein folding. Additionally, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in proteins. Overall, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is a valuable reagent in scientific research and has many potential applications in the future.
Synthesemethoden
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is synthesized using a specific method that involves the reaction of 2,4-dinitrophenylhydrazine with S-tert-butyl 3-mercaptopropionate. The resulting product is then treated with trifluoroacetic acid to yield 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid. The synthesis method has been optimized to ensure high yield and purity of the compound.
Eigenschaften
Produktname |
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
|---|---|
Molekularformel |
C9H8N2O6S |
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c12-9(13)3-4-18-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
WRABUSWKVRCOCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)
![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)
![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)

![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)

![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(5-isoxazolyl)-4-methylphenoxy]acetohydrazide](/img/structure/B304637.png)

![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)